3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline
Brand Name: Vulcanchem
CAS No.: 13180-44-4
VCID: VC17304700
InChI: InChI=1S/C10H3F6NO/c1-18-10-3-2(6(13)9(16)17-10)4(11)7(14)8(15)5(3)12/h1H3
SMILES:
Molecular Formula: C10H3F6NO
Molecular Weight: 267.13 g/mol

3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline

CAS No.: 13180-44-4

Cat. No.: VC17304700

Molecular Formula: C10H3F6NO

Molecular Weight: 267.13 g/mol

* For research use only. Not for human or veterinary use.

3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline - 13180-44-4

Specification

CAS No. 13180-44-4
Molecular Formula C10H3F6NO
Molecular Weight 267.13 g/mol
IUPAC Name 3,4,5,6,7,8-hexafluoro-1-methoxyisoquinoline
Standard InChI InChI=1S/C10H3F6NO/c1-18-10-3-2(6(13)9(16)17-10)4(11)7(14)8(15)5(3)12/h1H3
Standard InChI Key MXPCHMHKQVWVJT-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=C(C2=C1C(=C(C(=C2F)F)F)F)F)F

Introduction

Structural Characteristics of Fluorinated Isoquinolines

CompoundFluorine PositionsSubstituentsLogP (Predicted)Dipole Moment (Debye)
Perfluoro-tetrahydroisoquinoline 5,6,7,8None2.13.8
1-Methoxyisoquinoline NoneOCH₃ at C11.42.5
Target Compound3,4,5,6,7,8OCH₃ at C12.9*4.2*
*Calculated using ChemAxon software based on analog data.

Synthetic Pathways and Challenges

The synthesis of polyfluorinated isoquinolines typically involves either direct fluorination of preformed heterocycles or cyclization of fluorinated precursors.

Direct Fluorination Strategies

Cobalt trifluoride (CoF₃) has been employed for the fluorination of tetrahydroisoquinolines, though over-fluorination and ring-opening side reactions are common . For aromatic systems, halogen exchange using caesium fluoride in sulpholane enables selective substitution, as demonstrated in the synthesis of 2,3-diaryloxy-5,6,7,8-tetrafluoronaphthalene-1,4-diones . Adapting this method to isoquinoline would require protection of the methoxy group to prevent demethylation under harsh conditions.

Cyclization of Fluorinated Building Blocks

An alternative approach involves constructing the isoquinoline core from fluorinated precursors. The discovery synthesis of 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide utilized a cuprate conjugate addition to install stereochemistry in a lactam intermediate . While this targets a different substitution pattern, it highlights the utility of transition metal-mediated reactions in complex fluorinated systems.

Spectroscopic and Crystallographic Analysis

X-ray crystallography of related compounds, such as 2,3-diaryloxy-5,6,7,8-tetrafluoronaphthalene-1,4-diones, reveals that fluorine substitution induces significant bond length alternation and planarity distortions . For 3,4,5,6,7,8-hexafluoro-1-methoxyisoquinoline, 19F^{19}\text{F} NMR would show distinct signals for each fluorine environment, with coupling constants (JFFJ_{F-F}) dependent on their spatial proximity.

Key Predicted Spectral Data:

  • 1H^{1}\text{H} NMR (CDCl₃): δ 4.10 (s, OCH₃), 7.50–8.20 (m, aromatic H)

  • 19F^{19}\text{F} NMR (CDCl₃): δ -110 to -150 (multiplets)

  • IR (KBr): 1520 cm1^{-1} (C-F stretch), 1250 cm1^{-1} (OCH₃)

Reactivity and Functionalization

The electron-withdrawing effect of six fluorine atoms would activate the isoquinoline core toward nucleophilic substitution, particularly at positions ortho and para to the methoxy group. Reactions with amines, as seen in perfluoro-tetrahydroisoquinoline systems, could yield zwitterionic adducts .

Methoxy Group Stability

Under basic conditions (e.g., methoxide ion), demethylation is a concern. In similar systems, protecting groups such as tert-butyldimethylsilyl (TBS) ethers have been employed to preserve methoxy functionality during fluorination .

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